pKa Depression by Gem-Difluorination
The carboxylic acid pKa of rac-(3aR,7aR)-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylic acid is depressed relative to its non-fluorinated analog octahydro-1H-isoindole-3a-carboxylic acid (CAS 885953-69-5), which has a predicted pKa of 3.93 ± 0.20 . Class-level experimental data on functionalized gem-difluorinated cycloalkanes demonstrate that the CF₂ moiety lowers the pKa of appended carboxylic acids by approximately 0.5–1.0 log units through its inductive electron-withdrawing effect, an effect that is nearly identical for acyclic and cyclic aliphatic systems [1]. This pKa shift translates to a roughly 3- to 10-fold increase in the proportion of carboxylate anion at physiological pH, directly impacting solubility, permeability, and target engagement [1].
| Evidence Dimension | Carboxylic acid acidity (pKa) |
|---|---|
| Target Compound Data | pKa estimated at 2.9–3.4 (based on class-level gem-difluoro inductive effect applied to the non-fluorinated baseline pKa 3.93 ± 0.20) [1] |
| Comparator Or Baseline | Octahydro-1H-isoindole-3a-carboxylic acid (CAS 885953-69-5): predicted pKa = 3.93 ± 0.20 |
| Quantified Difference | ΔpKa ≈ –0.5 to –1.0 units (predicted); corresponding to ~3- to 10-fold higher acidity |
| Conditions | Predicted pKa values from ChemicalBook (ACD/Labs prediction); class-level experimental pKa data from Holovach et al. 2022 for gem-difluorinated cycloalkane carboxylic acids measured by potentiometric titration in aqueous medium [1] |
Why This Matters
A lower pKa alters the ionization state at physiological pH, which in turn influences aqueous solubility, passive membrane permeability, and target binding—parameters critical for selecting the correct building block in lead optimisation campaigns [1].
- [1] Holovach S, Melnykov KP, Skreminskiy A, et al. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry. 2022;28(19):e202200331. doi:10.1002/chem.202200331. PMID: 35147261. View Source
